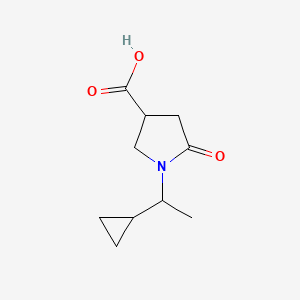

1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6(7-2-3-7)11-5-8(10(13)14)4-9(11)12/h6-8H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFYOGMNCYGKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of cyclopropylmethyl ketone with a suitable amine to form the pyrrolidine ring, followed by oxidation to introduce the ketone group and carboxylation to form the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts such as cobalt or palladium to ensure high yields and selectivity. The reaction conditions are optimized to maintain the integrity of the cyclopropyl group while introducing the necessary functional groups.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic (H₂SO₄) or catalytic (DCC/DMAP) conditions to form esters. For example, analogous 5-oxopyrrolidine-3-carboxylic acids yield methyl esters with >80% efficiency when treated with methanol/H₂SO₄ .

-

Amidation : Forms hydrazides or carboxamides upon reaction with hydrazine or isocyanates. A study demonstrated that condensation with hydrazine monohydrate in propan-2-ol produces hydrazide derivatives, pivotal for synthesizing azole or azine analogs .

Table 1: Carboxylic Acid Derivative Reactions

Functionalization of the Pyrrolidone Ring

The 5-oxopyrrolidine core participates in ring-opening and substitution reactions:

-

Nucleophilic substitution : The cyclopropylethyl group at the 1-position influences steric and electronic effects. For example, halogenation at the 3-position of the benzene ring in similar compounds occurs via HCl/H₂O₂ treatment .

-

Reductive amination : The ketone group in the pyrrolidone ring can be reduced to a secondary alcohol, though this is less common due to ring stability .

Cyclopropane Ring Reactivity

The cyclopropylethyl substituent exhibits unique reactivity:

-

Ring-opening reactions : Under strong acidic or oxidative conditions (e.g., HNO₃), the cyclopropane ring may undergo cleavage, though this is typically avoided to preserve structural integrity .

-

Functional group tolerance : The cyclopropane moiety remains inert in most esterification/amidation conditions, enabling selective modifications at the carboxylic acid or pyrrolidone sites .

Condensation and Heterocycle Formation

The compound serves as a precursor for bioactive heterocycles:

-

Thiadiazole synthesis : Reaction of hydrazide derivatives with CS₂ or KOH yields 1,3,4-thiadiazole analogs, confirmed by IR (C=S stretch at 1206–1255 cm⁻¹) and NMR .

-

Antimicrobial derivatives : Carbothioamides derived from this scaffold show Gram-positive antibacterial activity (MIC: 16–32 µg/mL) .

Table 2: Biological Activity of Derivatives

Oxidation and Reduction Pathways

-

Oxidation : The pyrrolidone ring is resistant to further oxidation, but side-chain alcohols (if present) can be oxidized to ketones or carboxylic acids .

-

Reduction : Catalytic hydrogenation (e.g., Raney Ni) reduces nitro groups to amines in derivatives, as seen in related compounds .

Key Mechanistic Insights

-

Steric effects : The cyclopropylethyl group hinders electrophilic attacks at the 1-position, directing reactivity toward the carboxylic acid or pyrrolidone carbonyl .

-

Hydrogen bonding : The carboxylic acid and carbonyl groups facilitate interactions with biological targets, such as enzyme active sites .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidine ring followed by carboxylation to introduce the carboxylic acid functional group. The cyclopropyl substituent is introduced through a selective alkylation process, which can be optimized to improve yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives of this compound against various Gram-positive and Gram-negative bacteria. The compound has shown promising results against multidrug-resistant strains, making it a candidate for further development in treating infections caused by resistant pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Enterococcus faecalis | 32 | Moderate |

| Clostridioides difficile | 64 | Low |

| Escherichia coli | 128 | None |

The Minimum Inhibitory Concentration (MIC) values indicate that while the compound is effective against some pathogens, its efficacy varies significantly depending on the specific strain and resistance mechanisms involved.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

These findings suggest that this compound could serve as a scaffold for developing novel anticancer agents.

Case Study: Antimicrobial Efficacy

A recent clinical study evaluated the efficacy of a derivative of this compound in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy, highlighting its potential as an alternative treatment option.

Case Study: Anticancer Research

In another study focusing on lung cancer, researchers treated A549 cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with accompanying changes in apoptosis-related markers such as caspase activation and PARP cleavage. This suggests that the compound not only inhibits tumor growth but also promotes programmed cell death in cancer cells.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity due to its unique steric and electronic properties, while the carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of the target.

Comparison with Similar Compounds

Cyclopropylamine derivatives: Share the cyclopropyl group but differ in other functional groups.

Pyrrolidine carboxylic acids: Similar pyrrolidine ring structure with different substituents.

Ketone-containing carboxylic acids: Similar functional groups but different core structures.

Uniqueness: 1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of its cyclopropyl group, pyrrolidine ring, ketone, and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is with a molecular weight of 183.21 g/mol. Its structural features include a pyrrolidine ring and a carboxylic acid group, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro studies have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines.

- Cell Viability Assays : The compound was tested on A549 human lung adenocarcinoma cells using the MTT assay. Results indicated that it induces cell death in a concentration-dependent manner, comparable to standard chemotherapeutic agents like cisplatin .

- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is believed to occur through the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, showing promising results against a range of pathogens.

- Pathogen Testing : The compound was screened against multidrug-resistant strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. It exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined using standard broth microdilution methods, revealing effective concentrations that inhibit bacterial growth significantly .

Case Studies

Several case studies have explored the biological activities of related compounds, providing insights into structure-activity relationships (SAR) and potential therapeutic applications.

| Compound | Activity Type | Cell Line / Pathogen | Observed Effect |

|---|---|---|---|

| 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid | Anticancer | A549 (lung cancer) | Induced apoptosis at 100 µM |

| 1-(Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid | Antimicrobial | Staphylococcus aureus | Moderate inhibition at MIC 64 µg/mL |

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane-containing precursors. For example, analogous pyrrolidine derivatives are synthesized by refluxing substituted hydrazines with carbonyl compounds in acetic acid, followed by catalytic hydrogenation to reduce double bonds (e.g., 56% yield for a related compound) . Purification typically involves recrystallization from ethanol or methanol. Key steps include optimizing reaction time (2.5–3 hours under reflux) and stoichiometric ratios of reactants like succinic anhydride .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) groups, with peaks at ~1700 cm⁻¹ (5-oxo group) and ~2500–3000 cm⁻¹ (broad O-H stretch) .

- NMR : H NMR confirms cyclopropane protons (δ 0.5–1.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm). C NMR resolves the carboxylic acid carbon (~175 ppm) and ketone carbon (~210 ppm) .

- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H] = 392.4 for a related compound) .

Q. How does the cyclopropylethyl substituent influence the molecule’s physicochemical properties?

- Methodological Answer : The cyclopropane ring introduces steric hindrance and rigidity, affecting solubility and reactivity. Computational modeling (e.g., DFT calculations) can predict bond angles and strain. Experimentally, logP values (measured via HPLC) indicate increased hydrophobicity compared to non-cyclopropane analogs .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents like cyclopropylethyl?

- Methodological Answer :

- Catalyst Screening : Use Pd/C or Raney Ni for selective hydrogenation to avoid over-reduction of the cyclopropane ring .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) for steps involving succinic anhydride coupling .

Q. How to resolve contradictions in 13^{13}13C NMR data for pyrrolidine derivatives?

- Methodological Answer : Discrepancies may arise from tautomerism or rotameric forms. Strategies include:

- Variable-Temperature NMR : Identifies dynamic processes (e.g., ketone-enol tautomerism) by observing peak splitting at low temperatures .

- Crystallography : Single-crystal X-ray diffraction (e.g., synchrotron data) provides unambiguous confirmation of the solid-state structure .

Q. What computational approaches predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the carbonyl carbon using Fukui indices. For example, the 5-oxo group shows higher electrophilicity (f = 0.12) than the carboxylic acid group .

- Molecular Dynamics Simulations : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways .

Q. How to design biological assays for evaluating its potential as a protease inhibitor?

- Methodological Answer :

- Enzyme Kinetics : Use fluorescence-based assays (e.g., FRET substrates) to measure IC values against target proteases .

- Docking Studies : AutoDock Vina predicts binding modes to active sites, guided by the compound’s conformational flexibility .

Safety and Handling

Q. What precautions are necessary when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.